Product packaging for Fub-PB-22(Cat. No.:CAS No. 1800098-36-5)

Fub-PB-22

Cat. No.: B591270
CAS No.: 1800098-36-5
M. Wt: 396.4 g/mol
InChI Key: ROHVURVXAOMRJY-UHFFFAOYSA-N
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Description

Evolution and Classification of Novel Synthetic Cannabinoids in Research Contexts

The landscape of novel synthetic cannabinoids is continuously evolving, with new compounds frequently appearing. These substances are often categorized based on their core chemical structures, which include indole (B1671886), indazole, naphthoylindole, and quinolinyl ester scaffolds, among others. This structural diversity contributes to varying potencies, receptor affinities, and metabolic fates. FUB-PB-22, for instance, is classified as an indole-based synthetic cannabinoid, specifically belonging to the indole-3-carboxylate (B1236618) class wikipedia.org. The rapid structural modifications made by clandestine chemists necessitate ongoing research to identify and classify emerging SCs.

The Endocannabinoid System: Receptor Targets (CB1 and CB2) and Endogenous Ligands

The endocannabinoid system (ECS) is a complex biological system involved in regulating a range of physiological processes, including mood, appetite, pain sensation, and memory. The primary components of the ECS are two G protein-coupled receptors, cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), and endogenous ligands such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) guidetopharmacology.orgnih.gov. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in peripheral tissues, particularly those associated with the immune system wikipedia.orgsmolecule.com. Synthetic cannabinoids exert their effects by interacting with these receptors, typically acting as agonists.

Historical Context of Synthetic Cannabinoid Receptor Agonist Development for Research

The development of synthetic cannabinoid receptor agonists originated from legitimate pharmaceutical research aimed at exploring the therapeutic potential of modulating the ECS. Early research focused on developing stable and potent compounds that could selectively target CB1 or CB2 receptors. Notable early synthetic cannabinoids developed for research include compounds like JWH-018, HU-210, and CP 55,940 wikipedia.orgtocris.comtocris.comnih.gov. These compounds were instrumental in elucidating the roles of CB1 and CB2 receptors. However, some of these research compounds were subsequently diverted and appeared on the illicit market.

Significance of this compound within the Indole-3-Carboxylate Synthetic Cannabinoid Class

This compound, or quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate, is an indole-based synthetic cannabinoid with a quinolin-8-yl ester group at the indole-3 position and a 4-fluorobenzyl group at the indole 1-position wikipedia.orgsmolecule.com. It is structurally related to other synthetic cannabinoids like PB-22 and FDU-PB-22 ojp.govwikipedia.org. Research indicates that this compound acts as a potent agonist at cannabinoid receptors wikipedia.orgsmolecule.com. Specifically, studies have reported binding affinities (Ki) of 0.386 nM at CB1 and 0.478 nM at CB2 receptors wikipedia.org. This potent activity highlights its significance within the indole-3-carboxylate class and underscores the importance of its study.

Here is a table summarizing the binding affinities of this compound:

ReceptorBinding Affinity (Ki)
CB10.386 nM
CB20.478 nM

Research Impetus: Challenges in Detection and Characterization of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS), including synthetic cannabinoids like this compound, presents significant challenges for forensic laboratories and public health agencies. The constant structural modifications mean that analytical methods developed for older compounds may not be effective for newer ones. Research is continuously needed to develop and validate analytical techniques, such as mass spectrometry, for the identification and characterization of these evolving substances in biological samples and seized materials smolecule.com. Furthermore, understanding the metabolic profiles of these compounds is crucial for developing detection methods based on their metabolites smolecule.comresearchgate.netnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H17FN2O2 B591270 Fub-PB-22 CAS No. 1800098-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVURVXAOMRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016909
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800098-36-5
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FUB-PB-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUB-PB-22
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Precursor Analysis Methodologies

Methodological Approaches to FUB-PB-22 Synthesis

The synthesis of synthetic cannabinoids like this compound typically involves the construction of the core indole (B1671886) structure and the subsequent attachment of various functional groups, including the 4-fluorobenzyl group and the 8-quinolinyl ester moiety. While specific, detailed synthetic routes and reaction mechanisms for this compound are not extensively reported in publicly accessible literature, the structural features of the molecule provide insight into potential synthetic strategies. The presence of the ester linkage suggests a reaction between a carboxylic acid derivative and an alcohol.

Discussion of Synthetic Routes and Reaction Mechanisms

Based on its structure, a plausible synthetic approach would involve the formation of the indole core, followed by N-alkylation with a 4-fluorobenzyl halide and subsequent esterification of the indole-3-carboxylic acid with 8-quinolinol. Alternatively, the indole-3-carboxylic acid could be formed first and then reacted with a pre-formed 1-(4-fluorobenzyl)-1H-indole or a related intermediate before esterification. The ester formation step could potentially utilize coupling agents or proceed via an activated carboxylic acid derivative (e.g., acid chloride or activated ester) reacting with 8-quinolinol. However, specific reaction conditions, reagents, and detailed mechanisms employed for the clandestine synthesis of this compound are not widely documented.

Identification and Characterization of Key Precursor Compounds

Identifying the exact precursor compounds used in the synthesis of illicitly manufactured this compound is challenging without direct access to synthesis details. However, the structure of this compound suggests that key precursors would likely include a substituted indole, a 4-fluorobenzylating agent (such as 4-fluorobenzyl chloride or bromide), and 8-quinolinol.

Analysis of related synthetic cannabinoids with ester linkages, such as PB-22 and 5F-PB-22, has shown that ester hydrolysis is a significant metabolic pathway, yielding the corresponding indole-3-carboxylic acid researchgate.net. For this compound, this hydrolysis product is fluorobenzylindole-3-carboxylic acid (FBI-COOH) nih.gov. While FBI-COOH is a metabolite, a related indole-3-carboxylic acid could also serve as a precursor in certain synthetic routes. FBI-COOH has been identified as a metabolite of both FDU-PB-22 and this compound, and its presence, along with hydroxylated FBI-COOH, is recommended as a urinary marker for documenting intake of these compounds nih.gov.

Examination of Impurity Profiles Arising from Synthetic Pathways

Illicitly manufactured synthetic cannabinoids often contain impurities resulting from incomplete reactions, side reactions, or degradation of the product scitechnol.comresearchgate.netcyberleninka.ru. The specific impurity profile of this compound would depend heavily on the synthetic route and conditions used. Given the ester linkage, transesterification could occur if alcohol solvents are used during synthesis or analysis, potentially leading to the formation of new ester compounds unodc.orgresearchgate.net. Degradation products, such as the hydrolysis product FBI-COOH and 8-quinolinol, could also be present as impurities nih.govunodc.org. Studies on related synthetic cannabinoids like 5F-PB-22 have shown that synthesis side products can be present, and impurity profiling can be used to differentiate between batches researchgate.net. While specific impurities unique to this compound synthesis are not detailed in the provided information, the general challenges of controlling purity in clandestine synthesis suggest that various by-products and unreacted precursors could be present.

Advanced Spectroscopic Techniques for Structural Elucidation (Non-Identification Data Focus)

Advanced spectroscopic techniques are crucial for confirming the structure of this compound and analyzing its chemical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic compounds by providing detailed information about the arrangement and connectivity of atoms within a molecule wikipedia.orgresearchgate.netunodc.orguts.edu.auresearchgate.net. For this compound, NMR spectroscopy, including ¹H NMR and ¹³C NMR, can confirm the presence and environment of protons and carbon atoms in the indole, fluorophenyl, and quinoline (B57606) moieties, as well as the methylene (B1212753) bridge and the ester group. Analysis of chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum allows for the assignment of specific protons to different parts of the molecule. For instance, the protons on the indole ring, the fluorophenyl ring, the quinoline system, and the methylene group connecting the fluorophenyl to the indole nitrogen would each exhibit characteristic signals. Sample preparation for NMR analysis of this compound can involve dissolving the analyte in a deuterated solvent such as dimethylsulfoxide (DMSO), often with the addition of a reference standard like TMS for calibration swgdrug.org.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation wikipedia.orgresearchgate.netmdpi.comresearchgate.net. An FTIR spectrum of this compound would show characteristic absorption bands corresponding to the key functional groups in its structure. This would include signals for the C=O stretch of the ester carbonyl group, C-H stretches from aromatic and aliphatic regions, C=C stretches from the aromatic rings and the indole system, C-N stretches, C-O stretches from the ester, and potentially C-F stretches from the fluorophenyl group. Analysis of the positions and intensities of these bands provides confirmatory evidence for the presence of these functional groups within the this compound molecule researchgate.netmdpi.comresearchgate.net. FTIR spectroscopy is a standard technique for the characterization of synthetic cannabinoids wikipedia.org.

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the unambiguous identification and structural elucidation of synthetic cannabinoids like this compound. HRMS provides accurate mass measurements of the molecular ion and fragment ions, allowing for the determination of elemental compositions and detailed structural information mdpi.comresearchgate.netnih.gov. This is particularly important for novel psychoactive substances where reference spectra may not be readily available nih.govbohrium.com.

Analysis of this compound by HRMS typically involves ionization techniques such as electrospray ionization (ESI) in positive ion mode mdpi.comresearchgate.netnih.govresearchgate.net. Under these conditions, the protonated molecule ([M+H]⁺) of this compound is commonly observed nih.gov. The theoretical monoisotopic mass for the protonated molecule of this compound (C₂₅H₁₇FN₂O₂) is approximately 397.1303 Da. Studies utilizing HRMS have reported observing the protonated molecule at m/z 397.1480 nih.gov.

Collisional activation of the protonated molecular ion in tandem mass spectrometry (MS/MS) experiments yields characteristic fragment ions that provide insights into the compound's structure mdpi.comresearchgate.netresearchgate.net. For this compound, key fragmentation pathways involve the cleavage of labile bonds within the molecule nih.govnih.gov. A prominent fragmentation pathway observed for this compound is the cleavage of the ester bond nih.gov. This results in the formation of characteristic fragment ions corresponding to the indole-3-carboxylic acid moiety and the quinolin-8-yl group, potentially with attached hydrogen atoms.

Specific characteristic fragment ions reported in HRMS analysis of this compound include m/z 252.0830, m/z 224.0873, and m/z 109.0456 nih.gov. The ion at m/z 252.0830 has been identified as a base peak ion and is generated by the cleavage of the ester linkage nih.gov. This fragmentation pattern is valuable for identifying this compound and differentiating it from structurally related compounds researchgate.netnih.govresearchgate.net.

While HRMS primarily focuses on accurate mass and fragmentation, complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can also provide valuable fragmentation data, although with lower mass accuracy compared to HRMS swgdrug.org. An EI mass spectrum of this compound has shown characteristic ions at m/z values including 396 (molecular ion), 252, 222, 194, 175, 169, 143, 116, 109, 89, 83, 63, and 39 swgdrug.org. The presence of similar fragment ions across different ionization methods (ESI and EI) can further support the structural identification.

The detailed analysis of these fragmentation patterns, combined with the accurate mass measurement of the molecular ion, allows for the confident identification of this compound in analytical samples nih.govnih.gov. This information is critical in forensic and toxicological investigations mdpi.comresearchgate.netnih.govbohrium.com.

Characteristic Fragment Ions of this compound (Observed via HRMS)

m/zProposed Origin / Fragmentation Pathway
397.1480[M+H]⁺ (Protonated Molecule)
252.0830Ester bond cleavage (Base Peak)
224.0873Fragment ion
109.0456Fragment ion

Note: This table presents observed fragment ions and a proposed origin based on available research findings. Further detailed fragmentation studies may elucidate additional pathways.

Pharmacological Characterization and Receptor Interaction Dynamics

Cannabinoid Receptor Binding Affinity and Efficacy Studies

Research into Fub-PB-22 has focused on quantifying its interaction with the two primary cannabinoid receptors, CB1 and CB2, through binding affinity and functional efficacy studies.

CB1 Receptor Agonism and Binding Kinetics (e.g., Ki, EC50 values)

This compound demonstrates high binding affinity for the CB1 receptor. Studies have reported a binding affinity (Ki) of 0.386 nM at CB1 receptors. wikipedia.org Functional assays, such as [35S]GTPγS binding, have further characterized this compound as a potent full agonist at the CB1 receptor. herts.ac.uknih.govtheshifters.it The potency, measured by the half-maximal effective concentration (EC50), has been reported as 3.7 nM in rat cerebral cortex homogenates. herts.ac.uknih.govtheshifters.it The maximal efficacy (Emax) of this compound at CB1 receptors was found to be 203% relative to the endogenous cannabinoid agonist. herts.ac.uknih.govtheshifters.it

CB2 Receptor Agonism and Binding Kinetics

This compound also exhibits binding affinity for the CB2 receptor. A reported binding affinity (Ki) for this compound at CB2 receptors is 0.478 nM. wikipedia.org While its binding affinity at CB2 is also in the sub-nanomolar range, research indicates it binds with slightly higher affinity to the CB1 receptor compared to the CB2 receptor. wikipedia.orgnih.gov Some sources describe this compound as a novel synthetic cannabinoid derivative that binds to the CB2 receptor and has been shown to be a potent agonist of this receptor. biosynth.com

Here is a summary of the binding affinity and efficacy data for this compound:

ReceptorAssay TypeMetricValueUnitReference
CB1Binding AffinityKi0.386nM wikipedia.org
CB1Functional ([35S]GTPγS)EC503.7nM herts.ac.uknih.govtheshifters.it
CB1Functional ([35S]GTPγS)Emax203% herts.ac.uknih.govtheshifters.it
CB2Binding AffinityKi0.478nM wikipedia.org

Comparative Receptor Binding Profiles with Structural Analogues

This compound's receptor binding profile can be compared to that of structural analogues to understand the impact of specific structural modifications. This compound is the para-fluorobenzyl analogue of PB-22, sharing a core indole (B1671886) ring system linked to a quinoline (B57606) by an ester group, with the pentyl side chain of PB-22 replaced by a para-fluorobenzyl substituent. nih.gov FDU-PB-22 is another analogue that differs from this compound only by the replacement of the quinoline ring with a naphthalene (B1677914) ring. nih.gov

Studies comparing this compound to other synthetic cannabinoids have shown variations in binding affinities and potencies. For instance, in a study examining several synthetic cannabinoids, this compound showed higher affinity at both CB1 and CB2 receptors compared to its analogue FDU-PB-22. nih.gov Another study comparing several third-generation synthetic cannabinoids, including 5F-PB-22 and BB-22, reported Ki values for CB1 binding. herts.ac.uknih.govtheshifters.it This research indicated that BB-22 and 5F-PB-22 showed lower Ki values (higher affinity) than JWH-018. herts.ac.uknih.govtheshifters.it While direct comparative Ki data for this compound against all these analogues in the same study is not consistently available across the search results, the reported Ki values for this compound (CB1: 0.386 nM, CB2: 0.478 nM) wikipedia.org suggest high affinity at both receptors, comparable to or exceeding that of some related compounds. The presence of a para-fluorobenzyl residue in this compound appears to be an effective bioisosteric exchange for maintaining high affinity compared to compounds with a 5-fluoropentyl group, such as 5F-PB-22. nih.govresearchgate.net

In Vitro Functional Assays for Receptor Activation

In vitro functional assays are employed to assess the ability of this compound to activate cannabinoid receptors and downstream signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Investigation

Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs). uni-regensburg.demdpi.com Activation of these receptors by agonists like this compound triggers intracellular signaling cascades, typically involving the activation of heterotrimeric G proteins. mdpi.combiorxiv.org The activation of G proteins can be measured using functional assays such as the [35S]GTPγS binding assay. herts.ac.uknih.govtheshifters.itecddrepository.org As mentioned earlier, this compound has been shown to stimulate CB1-induced [35S]GTPγS binding, indicating its efficacy as a CB1 receptor agonist and its ability to activate this GPCR signaling pathway. herts.ac.uknih.govtheshifters.it This assay measures the binding of a radiolabeled GTP analogue to activated G proteins, providing a direct measure of receptor-mediated G protein activation. herts.ac.uknih.govtheshifters.itecddrepository.org

Adenylyl Cyclase Inhibition Assays

One of the key downstream effects of CB1 receptor activation, particularly by Gi/o-coupled pathways, is the inhibition of adenylyl cyclase. uni-regensburg.demdpi.combiorxiv.org Inhibition of adenylyl cyclase leads to a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.netuni-regensburg.demdpi.com While direct data specifically detailing this compound's effects in adenylyl cyclase inhibition assays were not prominently found in the provided search results, studies on other synthetic cannabinoids and the known signaling pathways of CB1 receptors suggest that this compound, as a potent CB1 agonist, would likely inhibit adenylyl cyclase activity. nih.govresearchgate.netecddrepository.org Assays measuring cAMP accumulation are standard methods for evaluating the functional activity of compounds that modulate adenylyl cyclase through GPCRs. nih.govresearchgate.netecddrepository.orgnih.gov

Membrane Potential Assays (e.g., FLIPR Technology) in Transfected Cell Lines

Membrane potential assays, such as those utilizing FLIPR (Fluorometric Imaging Plate Reader) technology, are employed to assess the functional activity of compounds at ion channels and G protein-coupled receptors (GPCRs), including cannabinoid receptors, in transfected cell lines. mdpi.comavantorsciences.commoleculardevices.com These assays measure changes in the voltage across the cell membrane, which can occur upon receptor activation. mdpi.comavantorsciences.compubcompare.ai For instance, activation of CB1 receptors, which are Gi/Go-coupled GPCRs, can lead to the activation of G protein-regulated inwardly-rectifying potassium (GIRK) channels, causing cell membrane hyperpolarization. mdpi.com This hyperpolarization results in a decrease in the fluorescent signal from membrane potential-sensitive dyes loaded into the cells. mdpi.com

Studies utilizing FLIPR membrane potential assays have investigated the in vitro potency of various synthetic cannabinoids, including analogues related to this compound, at human CB1 and CB2 receptors. researchgate.net These studies have shown that such compounds can demonstrate agonist activity at both receptor subtypes. researchgate.net Specifically, fluorinated analogues, which include the structural motif present in this compound (a 4-fluorobenzyl group), have generally shown increased potency at the CB1 receptor compared to their non-fluorinated counterparts in these assays. researchgate.netmdpi.com While specific EC50 values for this compound in FLIPR membrane potential assays were not directly retrieved, related compounds within the quinolinyl ester indole class, such as 5F-PB-22 and BB-22, have shown sub-nanomolar affinity and potency in in vitro binding experiments on murine and human cannabinoid receptors. researchgate.net

β-Arrestin Recruitment Studies

Beta-arrestin recruitment is another key signaling pathway mediated by GPCRs, often involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. eurofinsdiscovery.compromega.kr Assays measuring β-arrestin recruitment can provide insights into the functional profile and potential biased agonism of compounds acting on cannabinoid receptors. eurofinsdiscovery.compromega.kr These assays typically involve engineered cells co-expressing the receptor of interest (e.g., CB1 or CB2) tagged with one part of a reporter system and β-arrestin tagged with the complementary part. eurofinsdiscovery.compromega.kr Upon receptor activation and subsequent β-arrestin binding, the reporter system is reconstituted, generating a measurable signal (e.g., luminescence or fluorescence). eurofinsdiscovery.compromega.kr

While direct data on β-arrestin recruitment specifically for this compound was not extensively detailed in the search results, β-arrestin recruitment assays are a standard method for characterizing the signaling of synthetic cannabinoids at CB1 receptors. promega.krdntb.gov.uaresearchgate.net Activation of CB1 receptors by synthetic cannabinoids can stimulate both G protein (Gi/Go) and β-arrestin signaling pathways. mdpi.com Understanding the extent and kinetics of β-arrestin recruitment by this compound relative to G protein activation is crucial for fully characterizing its functional pharmacology and determining if it exhibits biased agonism.

In Vivo Pharmacological Studies in Animal Models (Non-Human)

In vivo pharmacological studies in animal models are essential for evaluating the complex effects of synthetic cannabinoids like this compound in a living system. These studies provide insights into their behavioral, physiological, and subjective effects, as well as their potential for abuse. Rodent models, such as rats and mice, are commonly used for this purpose. drugsandalcohol.ieresearchgate.net

Investigation of Discriminative Stimulus Effects

Drug discrimination assays in animals, particularly rats trained to discriminate the effects of Δ9-THC from a vehicle, are a widely used model to assess the subjective effects of psychoactive compounds and predict their potential for abuse liability. drugsandalcohol.ienih.govregulations.gov If a test compound produces a similar internal state to the training drug (Δ9-THC), the animal will respond on the drug-appropriate lever, indicating "full substitution." nih.gov

Studies investigating the discriminative stimulus effects of this compound in rats trained to discriminate Δ9-THC have shown that this compound can produce full substitution for the discriminative stimulus effects of Δ9-THC. researchgate.netnih.gov This suggests that this compound elicits a subjective state in animals that is similar to that produced by Δ9-THC. researchgate.netnih.gov In one study, a dose of 1 mg/kg this compound fully substituted for Δ9-THC at 30 minutes post-administration, with effects diminishing by 4 hours. nih.gov

Comparison with Delta-9-Tetrahydrocannabinol (Δ9-THC) Equivalence

Comparisons with Δ9-THC in animal models help to understand the relative potency and efficacy of synthetic cannabinoids. While this compound has been shown to fully substitute for the discriminative stimulus effects of Δ9-THC, indicating a similar subjective effect, its potency may differ. nih.gov Studies have reported ED50 values for the discriminative stimulus effects of various synthetic cannabinoids, including this compound, though direct comparisons of potency based on ED50 values across different compounds can be limited if the dose-effect curves are not parallel. nih.gov

In studies where the ability of the CB1 receptor inverse agonist rimonabant (B1662492) to block the discriminative stimulus effects was tested, rimonabant dose-dependently blocked the effects of Δ9-THC and several other synthetic cannabinoids. nih.gov However, rimonabant only partially attenuated the drug-appropriate responding produced by this compound, reducing it to 42-48% at higher doses (2.5 and 5 mg/kg). nih.gov This suggests potential differences in the receptor interaction or downstream signaling compared to Δ9-THC and other synthetic cannabinoids, although the steeper slope of rimonabant antagonism for Δ9-THC limits direct potency comparisons in this context. nih.gov

Analysis of Receptor-Mediated Behavioral Responses in Rodent Models

Beyond discriminative stimulus effects, in vivo studies in rodents often assess a "cannabinoid tetrad" of behavioral responses that are typically mediated by CB1 receptor activation: hypothermia, catalepsy, antinociception, and suppression of locomotor activity. mdpi.comdrugsandalcohol.ieresearchgate.net These effects are considered characteristic of cannabimimetic activity. mdpi.comdrugsandalcohol.ie

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Profiling Using Hepatic Models

To investigate the metabolism of Fub-PB-22, researchers utilize in vitro models that simulate the environment of the human liver, where the majority of drug metabolism occurs. These models, primarily human hepatocytes and human liver microsomes (HLM), are instrumental in identifying the metabolic pathways and the resulting byproducts.

Human hepatocytes are considered a gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the physiological conditions of the liver. nih.gov In a typical study, this compound at a concentration of 10 μM is incubated with human hepatocytes for a period of 3 hours to profile the metabolites formed. nih.govresearchgate.net

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are also used, particularly for assessing metabolic stability. tandfonline.com For this compound, incubation with HLM showed rapid metabolism, with a calculated in vitro half-life of approximately 11.5 minutes. nih.govnih.gov Such rapid clearance in HLM suggests that the parent compound is unlikely to be detected in urine, necessitating the identification of its metabolites as biomarkers of intake. nih.govresearchgate.net The formation of metabolites in these experiments was confirmed to be enzyme-dependent. nih.gov

The biotransformation of this compound is a multi-step process involving several key enzymatic reactions. The primary and most significant metabolic pathway is ester hydrolysis. nih.govnih.govresearchgate.net This reaction cleaves the ester bond that links the quinoline (B57606) part of the molecule to the indole (B1671886) core. nih.gov Studies have shown that this initial hydrolysis is extensive, and no metabolites of this compound have been identified that did not undergo this cleavage. nih.gov

Following the initial ester hydrolysis, the resulting products undergo further modifications through Phase I and Phase II metabolic reactions. reactome.org Phase I reactions, such as hydroxylation, introduce or expose functional groups. nih.govnih.govresearchgate.net Subsequently, Phase II reactions, like glucuronidation, conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.govresearchgate.net For this compound, metabolites are formed through ester hydrolysis followed by hydroxylation and/or glucuronidation. nih.gov

Phase I metabolism of this compound primarily involves the aforementioned ester hydrolysis and subsequent hydroxylation. In studies using human hepatocytes, four Phase I metabolites were identified. nih.gov The central metabolic event is the cleavage of the ester bond, which yields two primary fragments: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH) and 8-quinolinol. nih.gov

The FBI-COOH moiety, designated as metabolite M7, is a major product. nih.govnih.gov This carboxylic acid can then be further metabolized. One of the primary subsequent reactions is hydroxylation, leading to the formation of hydroxylated FBI-COOH (M6). nih.govnih.gov Both M7 and M6 have been identified as the major metabolites of this compound in hepatocyte incubation studies. nih.govresearchgate.net

Phase II metabolism involves the conjugation of Phase I metabolites to enhance their elimination. For this compound, three Phase II metabolites were detected in human hepatocyte incubations. nih.gov The 8-quinolinol fragment produced from the initial ester hydrolysis undergoes conjugation. Specifically, it is sulfated to form 8-quinolinol sulfate (B86663) (M8). nih.gov

The carboxylic acid metabolites also undergo Phase II conjugation. Glucuronide conjugates of the hydroxylated metabolites have been observed. nih.gov In authentic urine samples from individuals exposed to this compound, glucuronide conjugates were found to be predominant metabolites, highlighting the importance of this pathway for in vivo clearance. nih.gov

The following table summarizes the metabolites of this compound identified after a 3-hour incubation with human hepatocytes.

Metabolite IDMetabolic PathwayDescriptionMetabolic Phase
M6Ester Hydrolysis, HydroxylationHydroxylated FBI-COOHPhase I
M7Ester HydrolysisFBI-COOH (fluorobenzylindole-3-carboxylic acid)Phase I
M8Ester Hydrolysis, Sulfation8-quinolinol sulfatePhase II
-Ester Hydrolysis, Hydroxylation, GlucuronidationGlucuronide conjugates of hydroxylated metabolitesPhase II

Comparative Metabolic Studies with Structurally Related Compounds

Comparing the metabolism of this compound with its analogues, such as FDU-PB-22, provides valuable insights into how small structural changes can influence biotransformation. This compound and FDU-PB-22 are structurally identical except for the group attached to the ester linkage: this compound has a quinoline ring, while FDU-PB-22 has a naphthalene (B1677914) ring. nih.gov

The metabolic pathways of this compound and FDU-PB-22 show significant overlap, largely dictated by their shared core structure. nih.gov

Shared Pathways:

Ester Hydrolysis: The primary metabolic step for both compounds is the cleavage of the ester bond. nih.gov

Formation of a Common Metabolite: Following hydrolysis, both this compound and FDU-PB-22 produce the exact same carboxylic acid metabolite: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH), also known as M7. nih.govresearchgate.net

Further Metabolism of the Common Moiety: The shared FBI-COOH metabolite undergoes further, identical biotransformations for both parent compounds, including hydroxylation to form M6 (hydroxylated FBI-COOH). nih.govnih.gov

Unique Pathways: The differentiation in their metabolism arises from the fate of the other fragment produced during hydrolysis. nih.gov

For This compound , the hydrolysis releases 8-quinolinol, which is then conjugated to form 8-quinolinol sulfate (M8). nih.gov

For FDU-PB-22 , hydrolysis yields 1-naphthol. This fragment is subsequently conjugated to form naphthol glucuronide (M1). nih.gov

Enzymatic Activity and Isozyme Mapping in Metabolism

The biotransformation of this compound is extensive, primarily initiated by enzymatic processes in the liver. Studies utilizing human liver microsomes (HLM) have demonstrated that this compound is rapidly metabolized, with an in vitro half-life calculated to be approximately 11.5 minutes. nih.govresearchgate.netnih.gov The principal initial metabolic reaction is ester hydrolysis, a Phase I metabolic process that cleaves the ester bond of the parent molecule. nih.govresearchgate.net This hydrolysis results in the formation of a key carboxylic acid metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH), and 8-quinolinol. nih.gov

Following this initial hydrolysis, the resulting FBI-COOH metabolite undergoes Phase II metabolism, specifically glucuronidation. While isozyme mapping for the initial ester hydrolysis of this compound is not fully detailed, research on the structurally similar compound FDU-PB-22, which shares the FBI-COOH metabolite, provides insight into the subsequent enzymatic pathways. nih.govnih.gov Metabolic reactions with human liver microsomes for this shared metabolite were found to be dependent on the cofactor UDP-glucuronic acid (UDPGA), confirming that UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in its Phase II conjugation. nih.gov

Inhibition studies suggest that multiple hepatic UGT isoforms are involved in the glucuronidation of FBI-COOH. nih.gov Notably, the extra-hepatic isoform UGT1A10 was identified as having the highest enzymatic activity for this conjugation, indicating its significant role in the metabolism of this compound's primary metabolite. nih.gov While specific cytochrome P450 (CYP450) isozymes involved in the oxidative metabolism of this compound's metabolites (e.g., hydroxylation) are not definitively mapped, broader studies on synthetic cannabinoids indicate that CYP3A4, CYP2D6, and CYP2C19 are often responsible for such mono-hydroxylation reactions. dshs-koeln.de

Table 1: Kinetic Parameters of UGT1A10 in FBI-COOH Glucuronidation

Parameter Value Unit
Km 38 µM
Vmax 5.90 nmol/min/mg

Data sourced from enzymatic analysis of the shared this compound metabolite, FBI-COOH. nih.gov

In Vivo Metabolite Confirmation in Biological Specimens (Non-Human or Post-Mortem Forensic Contexts)

The metabolic fate of this compound has been confirmed through the analysis of authentic biological samples obtained in forensic investigations. nih.gov Research has focused on identifying metabolites in human urine specimens from cases of suspected driving under the influence of drugs, providing direct in vivo evidence of the compound's biotransformation pathways. nih.gov These forensic analyses are crucial as the parent compound is typically metabolized so extensively that it is often not detectable in urine, making the identification of its metabolites essential for confirming intake. nih.govresearchgate.net

In the analysis of authentic human urine specimens, this compound itself was not detected, underscoring its rapid and extensive metabolism in vivo. nih.gov Instead, a profile of metabolites was identified. Prior to enzymatic hydrolysis of the urine samples, four metabolites were identified: M3 (hydroxylated FBI-COOH glucuronide), M5 (FBI-COOH glucuronide), M6 (hydroxylated FBI-COOH), and M7 (FBI-COOH), with the glucuronide conjugates M3 and M5 being predominant. nih.gov

After treating the urine samples with β-glucuronidase to cleave the glucuronide conjugates, two primary metabolites were found to be the most abundant: M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH). nih.govresearchgate.netnih.gov The consistent and predominant presence of these two metabolites in forensic urine samples has led to the recommendation that they serve as the primary urinary markers for documenting the intake of this compound. nih.govresearchgate.netnih.gov

Table 2: Key this compound Metabolites Identified in Authentic Human Urine

Metabolite ID Chemical Name Detection Status in Urine Recommended as Marker?
M6 Hydroxylated FBI-COOH Predominant (after hydrolysis) Yes
M7 FBI-COOH Predominant (after hydrolysis) Yes
M3 Hydroxylated FBI-COOH glucuronide Predominant (before hydrolysis) No
M5 FBI-COOH glucuronide Predominant (before hydrolysis) No

Data sourced from analysis of authentic urine specimens in a forensic context. nih.gov

In vitro models, particularly incubations with human hepatocytes, have proven to be highly effective in predicting the in vivo metabolic outcomes for this compound. nih.gov Human hepatocytes offer a significant advantage over subcellular fractions like microsomes because they contain a full complement of Phase I and Phase II drug-metabolizing enzymes and necessary cofactors, providing a more physiologically representative environment. nih.gov

In the case of this compound, seven metabolites were identified following a 3-hour incubation with human hepatocytes, generated primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. nih.govnih.gov The major metabolites identified in this in vitro system were M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH). nih.govresearchgate.net This metabolic profile closely mirrored the findings from authentic urine specimens, where M6 and M7 were also the predominant metabolites detected after hydrolysis. nih.gov This strong correlation confirms that the human hepatocyte incubation model is a successful and reliable tool for predicting the major in vivo human metabolites of this compound, thereby aiding forensic and clinical laboratories in identifying the most relevant biomarkers for analytical screening methods. nih.gov

Table 3: Compound Names

Compound Name Abbreviation/Metabolite ID
This compound
FDU-PB-22
Fluorobenzylindole-3-carboxylic acid FBI-COOH / M7
Hydroxylated fluorobenzylindole-3-carboxylic acid Hydroxylated FBI-COOH / M6
Hydroxylated FBI-COOH glucuronide M3
FBI-COOH glucuronide M5
8-quinolinol
1-aminobenzotriazole
JWH-200
A-796260

Advanced Analytical Methodologies for Research and Forensic Applications

Chromatographic Separation Techniques

Effective chromatographic separation is a critical preliminary step for the accurate analysis of FUB-PB-22, ensuring its distinction from matrix interferences and structurally similar compounds. The development and optimization of both gas and liquid chromatography methods are central to achieving reliable results.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of this compound. A common approach involves utilizing a non-polar stationary phase, which separates compounds primarily based on their boiling points. labicom.cz

Method development for GC-MS analysis of this compound often begins with the selection of an appropriate capillary column. A DB-1 MS column (or equivalent), which has a bonded poly(dimethyl siloxane) stationary phase, is a suitable choice for this application. swgdrug.orgsigmaaldrich.com Optimization of the temperature program is crucial for achieving good peak shape and resolution. A typical oven program might start at an initial temperature of 100°C, held for a minute, followed by a ramp up to 300°C at a rate of 12°C per minute, with a final hold for several minutes to ensure the elution of any less volatile compounds. swgdrug.org

Further optimization can involve adjusting the split ratio and injection volume to enhance sensitivity without compromising reproducibility. nih.gov For instance, a split ratio of 20:1 with a 1 µL injection volume has been successfully used. swgdrug.org The injector and transfer line temperatures are also critical parameters, often set at 280°C to ensure efficient volatilization and transfer of the analyte to the MS detector. swgdrug.org

Table 1: GC-MS Parameters for this compound Analysis swgdrug.org
ParameterCondition
ColumnDB-1 MS (30m x 0.25 mm x 0.25µm)
Carrier GasHelium at 1 mL/min
Injector Temperature280°C
Oven Program100°C (1 min), then 12°C/min to 300°C (hold 25 min)
Injection Volume1 µL
Split Ratio20:1
Retention Time23.105 min

Liquid chromatography (LC) coupled with mass spectrometry, particularly LC-MS/MS, is a highly sensitive and specific method for the analysis of this compound and its metabolites in biological matrices. nih.gov The development of an LC method centers on selecting the appropriate column and mobile phase to achieve optimal separation.

A common strategy for the analysis of synthetic cannabinoids is reversed-phase liquid chromatography (RPLC). mdpi.com For this compound, a method utilizing an Ultra Biphenyl (B1667301) column has been reported. nih.gov The optimization of the mobile phase composition and gradient is key to resolving the parent compound from its metabolites. A gradient elution using a binary solvent system, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B), is frequently employed. nih.gov The gradient can be optimized to start with a lower percentage of the organic solvent and gradually increase to elute compounds of increasing hydrophobicity. For example, a gradient might begin at 20% B, increase to 95% B over approximately 10 minutes, hold for a few minutes, and then return to the initial conditions for column re-equilibration. nih.gov

The flow rate is another parameter that can be optimized to balance analysis time and separation efficiency. phenomenex.com A flow rate of 0.5 mL/min has been shown to be effective. nih.gov Additionally, maintaining the column at a constant temperature, for instance, 30°C, can improve the reproducibility of retention times. nih.gov

Table 2: LC Parameters for this compound Analysis nih.gov
ParameterCondition
ColumnUltra Biphenyl (100 × 2.1 mm ID, 3 μm)
Mobile Phase A0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
Flow Rate0.5 mL/min
Column Temperature30°C
GradientStart at 20% B, hold 0.5 min; ramp to 95% B over 10.5 min, hold until 13.0 min; return to 20% B at 13.1 min, hold until 15.0 min

The choice of column chemistry is fundamental to achieving the desired selectivity in the separation of this compound and its metabolites. In RPLC, columns with biphenyl stationary phases offer unique selectivity due to π-π interactions, which can be advantageous for the separation of aromatic compounds like this compound. Another option is the use of a C18 stationary phase, such as in an Atlantis T3 column, which provides a good balance of retention for a wide range of compounds.

The mobile phase composition plays a critical role in controlling the retention and elution of analytes. The use of an organic solvent like acetonitrile, mixed with water, allows for the elution of non-polar compounds in RPLC. The addition of a modifier, such as formic acid, to the mobile phase is important for several reasons. It helps to control the pH of the mobile phase, which can influence the ionization state of the analytes and improve peak shape. Furthermore, an acidic mobile phase is often compatible with positive electrospray ionization in mass spectrometry. The optimization of the mobile phase involves adjusting the gradient profile and the concentration of the organic solvent to achieve the best separation of the parent drug from its more polar metabolites, which typically elute earlier. phenomenex.com

Mass Spectrometric Identification and Quantification

Mass spectrometry provides the high degree of specificity required for the unequivocal identification and quantification of this compound in complex samples.

Tandem mass spectrometry (MS/MS) is a powerful tool for the confirmatory analysis of this compound. This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first mass analyzer, followed by its fragmentation in a collision cell, and the analysis of the resulting product ions in a second mass analyzer. This process, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity. escholarship.org

For this compound, the protonated molecule has a mass-to-charge ratio (m/z) of 397.1. nih.gov Upon collision-induced dissociation, it produces characteristic fragment ions. Key fragmentations include the cleavage of the ester bond, leading to a prominent product ion at m/z 252.1. Another significant fragment ion at m/z 109.0 corresponds to the p-fluorobenzyl substructure. nih.gov Monitoring these specific transitions (e.g., 397.1 → 252.1 and 397.1 → 109.0) provides strong evidence for the presence of this compound. nih.gov

Table 3: MS/MS Transitions for this compound nih.gov
Precursor Ion (m/z)Product Ion (m/z)Associated Fragment
397.1252.1Cleavage of the ester bond
397.1109.0p-fluorobenzyl substructure

High-resolution mass spectrometry (HRMS) offers the capability of measuring the mass of an ion with a very high degree of accuracy, typically within a few parts per million (ppm). This is invaluable for determining the elemental composition of an unknown compound or confirming the identity of a known substance like this compound and its metabolites. nih.govnih.gov Instruments such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. researchgate.net

The accurate mass measurement of the protonated molecule of this compound ([M+H]⁺) can be used to calculate its elemental formula (C₂₄H₁₈FN₂O₂), providing a high level of confidence in its identification. nih.gov HRMS is particularly powerful in metabolism studies, where it can be used to identify novel metabolites by determining their elemental composition from their accurate mass. For instance, the primary metabolic pathway for this compound involves ester hydrolysis, resulting in the formation of fluorobenzylindole-3-carboxylic acid (FBI-COOH). nih.govresearchgate.net HRMS can confirm the identity of this and other metabolites by providing their accurate masses. researchgate.net

Table 4: HRMS Data for this compound and a Major Metabolite nih.gov
CompoundFormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
This compoundC₂₄H₁₈FN₂O₂397.1347397.13562.3
FBI-COOH (M7)C₁₆H₁₂FNO₂270.0925270.09281.1

Fragmentation Pathway Analysis for Structural Confirmation of Parent Compound and Metabolites

Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for the structural elucidation of synthetic cannabinoids like this compound. The analysis of fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) provides a detailed fingerprint of the molecule, which is indispensable for confirming the structure of the parent compound and identifying its metabolites in complex biological matrices. researchgate.netnih.gov

When this compound is subjected to mass spectrometric analysis, it undergoes predictable fragmentation, breaking at its most labile bonds. The primary fragmentation mechanism involves the cleavage of the ester linkage, which is a characteristic feature of this class of synthetic cannabinoids. nih.gov For this compound, this process typically results in the formation of several key fragment ions.

One of the most significant fragmentation pathways is the cleavage that separates the fluorobenzyl indole (B1671886) core from the quinolinyl moiety. In human hepatocyte samples, this compound is known to be extensively metabolized through ester hydrolysis, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH), which is a common metabolite shared with the related compound FDU-PB-22. nih.gov Further metabolism often involves hydroxylation on this core structure. researchgate.net

Key fragment ions observed in the mass spectrum of this compound and its metabolites are crucial for their identification. For instance, the fluorobenzyl group often produces a characteristic ion at m/z 109. nih.gov The indole core also contributes to specific fragments that help in piecing together the original structure. High-resolution mass spectrometry (HR-MS) is vital in this context, as it allows for the determination of the exact mass of these fragments, enabling the calculation of their elemental composition and thus confirming their identity with high confidence. researchgate.netnih.gov

Below is a table summarizing the characteristic fragments of this compound and its related metabolites.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structure of Fragment
383.1608 [M+H]⁺ (this compound)252.0830N-(fluorobenzyl)indole moiety after ester cleavage
383.1608 [M+H]⁺ (this compound)109.0456Fluorobenzyl cation
270.0768 [M+H]⁺ (FBI-COOH)224.0873Loss of carboxylic acid group (COOH)
270.0768 [M+H]⁺ (FBI-COOH)109.0456Fluorobenzyl cation

This table is generated based on data for the closely related analog FDU-PB-22 and general fragmentation patterns for this class of compounds. nih.gov

Isomer Differentiation by Mass Spectrometry

A significant challenge in the forensic analysis of synthetic cannabinoids is the existence of positional isomers. These are compounds that share the same molecular formula and mass but differ in the substitution pattern on their chemical scaffolds. nih.govnih.gov For this compound, isomers can exist where the fluorine atom is at a different position on the benzyl (B1604629) ring (e.g., 2-fluorobenzyl, 3-fluorobenzyl) or where the linkage to the quinoline (B57606) ester is at a different position. Since different isomers may have varying legal statuses and toxicological profiles, their unambiguous differentiation is critical. researchgate.netnih.gov

Mass spectrometry, especially tandem mass spectrometry (MS/MS), is a powerful tool for distinguishing between such isomers. While isomers may produce identical or very similar full-scan mass spectra, their fragmentation patterns upon collision-induced dissociation (CID) can exhibit subtle but significant differences. nih.govcore.ac.uk These differences often manifest in the relative intensities of the product ions. nih.gov

For example, in a study of isomers of 5F-PB-22 (a quinolinyl analog), researchers found that while all isomers produced a major product ion at m/z 232, the relative intensity of this ion compared to the precursor ion varied depending on the collision energy and the specific isomeric structure. core.ac.uk This variation reflects differences in the energy required to induce fragmentation, which is dependent on the precise molecular structure. core.ac.uk

Advanced techniques such as ion mobility-mass spectrometry (IM-MS) offer another dimension of separation. nih.govacs.org IM-MS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that can be unique for different isomers, even when their mass spectra are indistinguishable. nih.govresearchgate.net

Isomer TypeDifferentiating Feature in Mass SpectrometryTechnique
Positional (e.g., 2-fluoro vs 4-fluoro)Different relative intensities of product ions in MS/MS spectra. nih.govLC-MS/MS
Structural (e.g., quinolinyl vs isoquinolinyl)Unique product ions or significant differences in ion ratios upon CID. core.ac.ukLC-MS/MS
StereoisomersMay require chiral chromatography prior to MS detection.LC-MS
General IsomersSeparation based on collision cross-section (CCS) values. nih.govchemrxiv.orgIon Mobility-MS

Development and Utilization of Certified Reference Materials

Role of Reference Standards in Analytical Method Validation

The foundation of reliable and legally defensible forensic analysis is the validation of analytical methods, a process that is critically dependent on the use of high-purity analytical standards and Certified Reference Materials (CRMs). scioninstruments.com Method validation ensures that a specific analytical procedure is fit for its intended purpose, demonstrating its accuracy, precision, selectivity, sensitivity, and stability. researchgate.netnih.gov

Reference standards are materials of known purity and concentration that serve as a benchmark against which unknown samples are compared. scioninstruments.com In quantitative analysis, a calibration curve is constructed using a series of dilutions of a reference standard to determine the concentration of an analyte, such as this compound, in a seized sample or biological specimen. researchgate.net

CRMs are a higher grade of reference material, produced by an accredited body according to strict ISO guidelines (e.g., ISO 17034). labx.comcaymanchem.comnist.gov They are accompanied by a certificate that states the property value (e.g., concentration), its uncertainty, and a statement of metrological traceability. labx.com The use of CRMs is essential for:

Accuracy and Traceability: Ensuring that measurements are accurate and traceable to SI units. labx.comcaymanchem.com

Method Validation: Establishing the performance characteristics of a new analytical method.

Instrument Calibration: Calibrating analytical instruments to ensure they are performing correctly. scioninstruments.com

Quality Control: Serving as quality control samples to monitor the ongoing performance of an analytical method. researchgate.net

Without these well-characterized standards, the results of any analysis would be unreliable, potentially leading to incorrect identification or quantification and severe judicial consequences.

Quality Assurance and Quality Control in Analytical Science

Key components of a QA/QC program in the context of synthetic cannabinoid analysis include:

Validated Methods: All analytical procedures must be thoroughly validated to demonstrate their reliability. nyc.gov

Use of Controls: Each batch of samples analyzed must include control samples, such as a negative control (a blank matrix), a positive control (a matrix spiked with a known concentration of the analyte), and a calibrator. researchgate.netnyc.gov These controls monitor the performance of the assay and help detect any systematic or random errors. nyc.gov

Proficiency Testing: Laboratories must participate in external proficiency testing programs. In these programs, an external organization sends blind samples to the lab to analyze. The lab's results are then compared to the known values and to the results of other participating laboratories to assess its performance. nauss.edu.sa

Documentation and Record Keeping: Meticulous documentation of all procedures, calibrations, validations, and analytical results is essential. researchgate.net This documentation provides a complete and defensible record of the analysis.

These QA/QC measures are vital for maintaining high standards in forensic laboratories and ensuring that the analytical data presented in legal proceedings is scientifically sound and defensible. researchgate.netnyc.gov

Emerging Analytical Techniques in Synthetic Cannabinoid Research

Ambient Ionization Mass Spectrometry (e.g., DART-MS, DESI-MS)

The rapid evolution of the novel psychoactive substances market necessitates the development of faster and more efficient analytical techniques. Ambient ionization mass spectrometry (AIMS) methods, such as Direct Analysis in Real Time (DART-MS) and Desorption Electrospray Ionization (DESI-MS), have emerged as powerful tools for the rapid screening of synthetic cannabinoids directly from various surfaces with minimal to no sample preparation. nih.govmdpi.comtandfonline.com

DART-MS operates by directing a heated stream of excited gas (typically helium or nitrogen) at a sample. nih.govsquarespace.com The gas desorbs and ionizes analytes from the sample surface, which are then drawn into the mass spectrometer for analysis. This technique is particularly advantageous for the rapid screening of herbal blends, powders, and even residual amounts on packaging, as it eliminates the need for time-consuming extraction and chromatographic separation steps. nih.govsquarespace.comnist.gov DART-MS can provide the exact mass of the protonated molecule ([M+H]⁺), allowing for a presumptive identification of a compound like this compound within seconds. squarespace.com

DESI-MS involves spraying a charged solvent onto a surface to desorb and ionize analytes. The resulting ions are then analyzed by a mass spectrometer. DESI-MS is highly effective for the analysis of samples on flat surfaces and has been used for chemical imaging, allowing for the visualization of the distribution of drugs and their metabolites in tissue sections. unipr.it This can provide valuable information in toxicological investigations.

Both DART-MS and DESI-MS offer significant advantages for forensic laboratories by increasing sample throughput and enabling on-site analysis with portable mass spectrometers. mdpi.comnih.gov While these techniques are primarily used for screening, their coupling with high-resolution mass spectrometry and tandem MS capabilities can provide a high degree of confidence in the identification of illicit substances. nih.govsquarespace.com

TechniquePrinciple of OperationKey AdvantagesTypical Applications
DART-MS A heated stream of metastable gas desorbs and ionizes analytes from a surface. nih.govVery fast analysis; No sample preparation required; Can analyze solids, liquids, and gases. squarespace.comRapid screening of herbal products, powders, pills, and residues. nih.govnist.gov
DESI-MS A charged solvent spray desorbs and ionizes analytes from a surface. Minimal sample preparation; Operates under ambient conditions; Capable of chemical imaging. Analysis of drugs on surfaces; Imaging of drugs and metabolites in tissue. unipr.it

Electrochemical Methods in Analytical Detection

Electrochemical sensing methodologies are emerging as a significant tool in the analytical detection of synthetic cannabinoids, including this compound. These techniques offer considerable advantages for forensic applications, such as high sensitivity, rapid analysis times, cost-effectiveness, and the potential for developing portable, on-site screening devices. future4200.comdigitellinc.com Voltammetric methods, in particular, have been successfully applied to the detection of new psychoactive substances by investigating their electrooxidative properties. future4200.com

Detailed Research Findings

Research into the electrochemical behavior of this compound has demonstrated its susceptibility to electrooxidation, a characteristic that enables its detection and quantification. future4200.com A key study by Dronova, Smolianitski, and Lev in 2016 explored the electrochemical sensing of eleven new synthetic cannabinoids, including this compound, using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). future4200.comcaymanchem.com

The investigation revealed that indole-based synthetic cannabinoids like this compound produce well-defined anodic peaks, which can be utilized for their analytical determination. future4200.com The study was the first to report on the electroanalytical detection of this class of compounds. future4200.com

Using a platinum (Pt) electrode, researchers performed a differential pulse voltammetric analysis of this compound in a 0.01M solution of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile (CH3CN). future4200.comresearchgate.net This analysis established a clear relationship between the concentration of this compound and the resulting oxidation peak height. future4200.com The method demonstrated a linear response over a concentration range of 0.5 to 12 mg/L. researchgate.netresearchgate.net

Furthermore, the applicability of these electrochemical methods extends to complex matrices. The detection of this compound was found to be feasible in artificial saliva, particularly when using a boron-doped diamond (BDD) electrode, which is advantageous due to its high oxygen evolution overpotential. future4200.com This highlights the potential for developing non-invasive screening tests for drug detection in biological samples. future4200.com

The findings from these studies provide a solid foundation for the use of voltammetry as a prescreening tool for this compound in seized materials and biological fluids, complementing established confirmatory techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). future4200.com

Interactive Data Table: Voltammetric Determination of this compound

ParameterValueReference
Analytical TechniqueDifferential Pulse Voltammetry (DPV) future4200.comresearchgate.net
Working ElectrodePlatinum (Pt) future4200.com
Electrolyte Solution0.01M TBAP/CH3CN researchgate.netresearchgate.net
Concentration Range0.5–12 mg/L researchgate.netresearchgate.net
Matrix ApplicabilitySeized Materials, Artificial Saliva future4200.com

Structure Activity Relationship Sar Studies of Fub Pb 22 and Analogues

Role of the Quinolinyl Ester Moiety in Pharmacological Activity

The quinolin-8-yl ester group at the 3-position of the indole (B1671886) core is a key structural feature of FUB-PB-22 and related compounds like PB-22 and BB-22. glpbio.comljmu.ac.uknih.gov This moiety is crucial for the interaction with cannabinoid receptors. Analogues where this ester group is replaced by other functionalities, such as amide linkers or different aryl groups, demonstrate altered receptor binding and functional activity. The ester linkage itself is also a site of metabolic vulnerability, undergoing hydrolysis to yield the corresponding indole-3-carboxylic acid metabolite and 8-hydroxyquinoline. ljmu.ac.uknih.govnih.gov While metabolic hydrolysis leads to inactive or less active metabolites, the intact quinolinyl ester is essential for the potent agonist activity observed with this compound and its active analogues.

Influence of Fluorine Substitution on Molecular Activity and Metabolism

This compound contains a fluorine atom on the phenyl ring of the N-linked benzyl (B1604629) group. ontosight.ai Fluorine substitution in synthetic cannabinoids can influence both molecular activity and metabolism. Terminal fluorination on N-pentyl chains, as seen in 5F-PB-22 (compared to PB-22) or NM-2201 (compared to the naphthoyl analogue), has been shown to increase CB1 receptor binding affinity and potency in some instances. mdpi.comresearchgate.net However, the effect on in vivo potency may not always follow the in vitro trends. researchgate.net In the case of this compound, the fluorine is located on the benzyl group. Unlike terminal fluorination on alkyl chains which can be susceptible to oxidative defluorination, the fluorobenzyl group in compounds like this compound does not commonly undergo biotransformation at this site. kcl.ac.uk Metabolism of this compound primarily involves ester hydrolysis and subsequent hydroxylations and/or glucuronidation of the resulting carboxylic acid. nih.gov

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacements involve substituting a part of a molecule with another group that has similar physical or chemical properties to produce a similar biological effect. In the context of this compound, bioisosteric replacements can be explored to modify its pharmacological profile or metabolic fate. An example of an analogue involving a bioisosteric replacement of the indole core is FUB-NPB-22, where the indole is replaced by an indazole ring. caymanchem.comcaymanchem.com While this compound is an indole-based compound, FUB-NPB-22 is an indazole-based analogue, both featuring the (4-fluorophenyl)methyl N-substituent and the quinolin-8-yl ester moiety. caymanchem.comcaymanchem.com Such replacements can lead to changes in receptor binding affinity, efficacy, and metabolic pathways, contributing to the diverse pharmacological profiles observed among synthetic cannabinoids.

Design Principles for Novel Indole-Based Synthetic Cannabinoids based on this compound Scaffold

The this compound scaffold, characterized by the indole core, N-linked (4-fluorophenyl)methyl group, and quinolin-8-yl ester, serves as a basis for designing novel synthetic cannabinoids. Design principles often involve modifying these key regions to tune receptor activity and metabolic stability. Modifications can include:

Alterations to the N-substituent: Varying the length, branching, or incorporating different cyclic or functional groups on the N1 side chain can impact receptor binding and lipophilicity.

Modifications of the Ester Moiety: Replacing the quinolin-8-yl group with other aryl or heteroaryl groups, or altering the ester linkage itself, can influence receptor interaction and susceptibility to hydrolysis.

Substitutions on the Indole Core: Introducing substituents at different positions of the indole ring can also modulate activity, although the 3-position is typically substituted with the linker and head group. kcl.ac.uk

These modifications, guided by SAR studies of existing compounds like this compound and its analogues, allow for the rational design of novel compounds with potentially altered potency, selectivity for CB1 or CB2 receptors, and metabolic profiles. kcl.ac.ukeuropa.eunih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound91936864
PB-2272710774
5F-PB-2272710774
NM-220191864534
FDU-PB-22119025888
FUB-NPB-222244864-90-0 (CAS, PubChem CID not readily available in search results but CAS provided by source) caymanchem.comcaymanchem.com
5F-ADB101895417
5F-ADBICA118796421

Data Tables

While specific quantitative data tables comparing a wide range of this compound analogues across all SAR aspects were not consistently available across the search results in a format suitable for direct extraction into a single comprehensive table, the text provides qualitative and some quantitative data points.

Table 1: Selected Binding Affinities of this compound and Analogues

Compound NameCB1 Binding Affinity (Ki/EC50)CB2 Binding Affinity (Ki/EC50)Source
This compound0.386 nM (binding affinity)0.478 nM (binding affinity) wikipedia.org
NM-22010.332 nM (binding affinity)0.732 nM (binding affinity) wikiwand.comwikipedia.org
FDU-PB-221.19 nM (binding affinity)2.43 nM (binding affinity) wikipedia.org
5F-ADBICA0.77 nM (EC50)1.2 nM (EC50) wikipedia.org
PB-22Potent agonistPotent agonist glpbio.com
5F-PB-22Increased potency compared to PB-22 (in vitro)Not specified mdpi.com

Note: Binding affinities (Ki) and half maximal effective concentrations (EC50) are measures of potency, with lower values indicating higher potency.

Table 2: Metabolic Fate of this compound

Metabolic PathwayMajor Metabolites IdentifiedSource
Ester Hydrolysis1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid (FBI-COOH) nih.gov
HydroxylationHydroxylated FBI-COOH nih.gov
GlucuronidationGlucuronides of hydrolysis and hydroxylated products ljmu.ac.uknih.gov

Note: Metabolism of this compound in humans primarily involves hydrolysis of the ester bond, followed by further modifications.

Future Directions in Fub Pb 22 Research

Elucidation of Further Minor Metabolic Pathways

Existing research has identified major metabolic pathways for FUB-PB-22, primarily involving ester hydrolysis and subsequent hydroxylation and glucuronidation of the resulting indole-3-carboxylic acid moiety. researchgate.netnih.govnih.gov The main metabolites identified in human hepatocytes and urine samples are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form. researchgate.netnih.govnih.gov However, synthetic cannabinoids are known for their extensive and rapid metabolism, often yielding numerous metabolites, some of which may be present at lower concentrations or formed via less prominent enzymatic routes. researchgate.net

Future research should focus on the comprehensive identification and characterization of these minor metabolic pathways. This could involve using more sensitive analytical techniques and exploring a wider range of in vitro models beyond human hepatocytes and liver microsomes, potentially including other enzyme systems or cell lines that might contribute to less common metabolic transformations. Identifying these minor metabolites is crucial for a complete understanding of the compound's biotransformation and for developing highly sensitive and specific analytical methods for forensic and toxicological purposes.

Advanced Spectroscopic Studies for Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of this compound is essential for elucidating its interaction with cannabinoid receptors and predicting its pharmacological activity. While basic structural information is available, advanced spectroscopic techniques can provide deeper insights into its conformational landscape.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced methods like solid-state MAS NMR with dynamic nuclear polarization (DNP), could be employed to study the conformation of this compound, potentially even in environments mimicking biological membranes or in complex with receptor proteins if feasible. acs.org Circular Dichroism (CD) spectroscopy could also provide information on the molecule's chirality and conformation in solution. Such studies can help to understand how the molecule's structure relates to its binding affinity and efficacy at cannabinoid receptors, contributing to structure-activity relationship (SAR) studies. steeronresearch.comresearchgate.net

Development of Predictive Computational Models for SAR and Metabolism

Computational approaches, including quantitative structure-activity relationship (QSAR) and molecular modeling, are powerful tools for predicting the biological activity and metabolic fate of compounds based on their chemical structures. steeronresearch.comresearchgate.netnih.govub.eduacs.org Given the rapid emergence of new synthetic cannabinoids, developing predictive models for this compound and related compounds is a critical future direction.

Future research should focus on building and refining computational models that can predict the binding affinity of this compound to cannabinoid receptors (CB1 and CB2), its metabolic pathways, and the potential activity of its metabolites. This involves generating high-quality experimental data on this compound's interactions and metabolism to train and validate these models. nih.gov Machine learning and artificial intelligence techniques can be integrated with computational chemistry methods to accelerate the prediction process and gain deeper insights into the relationship between chemical structure and biological/metabolic properties. nih.govacs.org These models can aid in identifying potential new metabolites, understanding the impact of structural modifications on activity and metabolism, and prioritizing compounds for further experimental investigation.

Research on Enzymatic Hydrolysis Specificity and Kinetics

Ester hydrolysis is a primary metabolic pathway for this compound, catalyzed by esterase enzymes. researchgate.netnih.govnih.govuni-saarland.de While the occurrence of hydrolysis is established, detailed research into the specific enzymes involved and the kinetics of this process is needed.

Future studies should aim to identify the specific human carboxylesterases (hCES) or other esterases responsible for hydrolyzing the ester bond in this compound. uni-saarland.de Investigating the enzyme kinetics, including determining parameters such as Michaelis-Menten constant (Km) and maximum metabolic rate (Vmax), can provide valuable information on the efficiency of this metabolic step. nih.govtandfonline.com Understanding the specificity of these enzymes towards this compound can also shed light on potential interactions with other substrates and inter-individual variability in metabolism. This research can contribute to more accurate physiologically based pharmacokinetic (PBPK) models. nih.gov

Global Harmonization of Analytical Methodologies for Synthetic Cannabinoid Characterization

The diverse and rapidly changing landscape of synthetic cannabinoids poses significant challenges for their identification and analysis in forensic and clinical settings. unodc.orgunodc.orgnih.govmyadlm.org Harmonization of analytical methodologies is crucial for ensuring reliable and comparable results across different laboratories worldwide. unodc.orgunodc.orgnih.gov

Future efforts should focus on developing and validating standardized analytical methods for the detection and quantification of this compound and its metabolites in various biological and seized materials. This includes establishing best practices for sample preparation, chromatographic separation (e.g., GC-MS, LC-MS/MS), and mass spectrometric analysis. researchgate.netunodc.orgunodc.orgmyadlm.orgmdpi.com Collaborative studies and the development of international guidelines, similar to those promoted by organizations like the UNODC, are essential for achieving global harmonization in synthetic cannabinoid characterization. unodc.orgunodc.orgnih.gov This will improve the ability of forensic and toxicology laboratories to identify emerging synthetic cannabinoids and monitor their prevalence.

Q & A

Q. What are the major metabolites of FUB-PB-22 identified in human studies, and how are they detected?

The primary metabolites of this compound include the 3-carboxyindole metabolite and its glucuronide conjugate, formed via ester hydrolysis and subsequent conjugation. These metabolites are critical biomarkers for detecting this compound exposure. Analytical methods such as LC-MS/MS and GC-MS are employed, with detection limits (LOD) as low as 0.002 ng/mL for LC-ESI-QTOF-MS .

Q. Which analytical techniques are most effective for quantifying this compound and its metabolites in biological samples?

LC-ESI-QTOF-MS and GC-SMB-EI-QQQ-MS are widely used due to their high sensitivity and specificity. For example, GC-SMB-QQQ-MS achieves LODs of 1.06 ng/mL for this compound, while LC-ESI-QTOF-MS offers even lower detection limits (0.002 ng/mL). These methods enable reliable identification in complex matrices like blood and urine .

Q. What pharmacological effects does this compound exhibit in animal models?

this compound produces Δ9-THC-like discriminative stimulus effects in rats, with full substitution observed at 1 mg/kg. However, its dose-response curve shows variability, requiring careful statistical analysis (e.g., linear regression of the linear portion of dose-effect curves) to interpret potency and efficacy .

Q. How does this compound’s metabolic stability compare to structurally related synthetic cannabinoids?

Unlike compounds with terminal fluoroalkyl chains, this compound does not undergo defluorination. Its metabolic stability is attributed to resistance to hydroxylation on the 4-fluorobenzyl indole moiety, a trait shared with FDU-PB-22 but distinct from 5F-PB-22 .

Advanced Research Questions

Q. How can researchers design experiments to distinguish this compound metabolites from those of its structural analogs?

Use human hepatocyte incubations combined with high-resolution mass spectrometry (HR-MS) to identify phase I/II metabolites unique to this compound, such as the absence of defluorinated products. Cross-validate findings with synthetic standards and reference data from controlled in vitro studies .

Q. What methodological considerations are critical for resolving contradictions in this compound’s dose-response data?

Address variability by increasing sample sizes (e.g., n=12 in discriminative stimulus studies) and applying robust statistical models (e.g., one-way ANOVA with repeated measures). Exclude outlier doses from linear regression analyses to ensure accurate ED50 calculations .

Q. How should researchers optimize experimental protocols for in vitro vs. in vivo metabolism studies of this compound?

For in vitro studies, use human liver microsomes (HLM) to estimate parent compound half-life, then transition to human hepatocytes for comprehensive metabolite profiling. In vivo, prioritize urine analysis for glucuronidated metabolites, which are more abundant and stable .

Q. What strategies are effective for detecting this compound in forensic samples without reference standards?

Employ LC-CAD (charged aerosol detection) for non-targeted screening, complemented by GC-HR-MS and NMR for structural confirmation. This approach was successfully applied in identifying this compound in herbal mixtures despite lacking reference materials .

Q. How can researchers mitigate challenges in quantifying this compound metabolites co-eluting in chromatographic analyses?

Optimize LC methods with gradient elution and orthogonal separation techniques (e.g., HILIC vs. reversed-phase). Use deuterated internal standards to improve quantification accuracy, as demonstrated in studies analyzing 32 synthetic cannabinoid metabolites .

Methodological Notes

  • Data Presentation : Include raw mass spectral data (m/z values, fragmentation patterns) and dose-response curves in appendices to support reproducibility .
  • Statistical Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid common pitfalls like overgeneralization .
  • Ethical Compliance : Adhere to controlled substance regulations (e.g., D.C. Act 22-550) when handling this compound in laboratory settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.